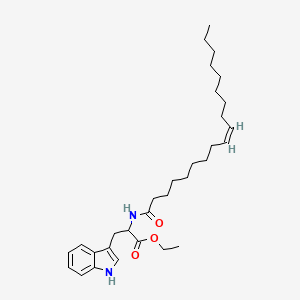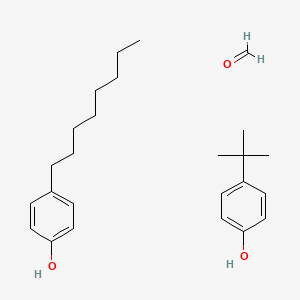
4-Tert-butylphenol;formaldehyde;4-octylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butylphenol; formaldehyde; 4-octylphenol: is a compound that combines three distinct chemical entities: 4-tert-butylphenol, formaldehyde, and 4-octylphenol. Each of these components has unique properties and applications, making the combined compound versatile in various industrial and scientific fields.
Méthodes De Préparation
4-Tert-butylphenol: is typically synthesized through the acid-catalyzed alkylation of phenol with isobutene . This reaction produces 4-tert-butylphenol as the primary product, with 2-tert-butylphenol as a side product. Industrial production often involves transalkylation reactions to optimize yield.
Formaldehyde: is produced on an industrial scale through two primary methods: the oxidation-dehydrogenation of methanol using a silver catalyst and the FORMOX process, which involves the direct oxidation of methanol using metal oxide catalysts .
4-Octylphenol: is synthesized by the alkylation of phenol with 1-octene in the presence of an acid catalyst. This reaction yields 4-octylphenol as the main product.
Analyse Des Réactions Chimiques
4-Tert-butylphenol: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-tert-butylcyclohexanone.
Reduction: Hydrogenation of 4-tert-butylphenol yields trans-4-tert-butylcyclohexanol.
Substitution: It reacts with epichlorohydrin and sodium hydroxide to produce glycidyl ether, which is used in epoxy resin chemistry.
Formaldehyde: participates in numerous reactions, such as:
Oxidation: It can be oxidized to formic acid.
Reduction: It can be reduced to methanol.
Addition: It reacts with ammonia to form hexamethylenetetramine.
4-Octylphenol: undergoes similar reactions to other alkylphenols, including:
Oxidation: It can be oxidized to form 4-octylcyclohexanone.
Substitution: It reacts with formaldehyde to form phenolic resins.
Applications De Recherche Scientifique
4-Tert-butylphenol: is widely used in the production of epoxy resins and curing agents. It is also employed in the synthesis of polycarbonate resins and phenolic resins . Additionally, it serves as a plasticizer and a chain stopper in polymer chemistry.
Formaldehyde: has extensive applications in various fields:
Chemistry: It is used in the synthesis of numerous organic compounds.
Biology: It serves as a preservative for biological specimens.
Medicine: It is used in the production of vaccines and disinfectants.
Industry: It is a key component in the manufacture of resins, adhesives, and coatings.
4-Octylphenol: is used in the production of surfactants, lubricants, and plasticizers. It is also employed in the synthesis of phenolic resins and as an intermediate in organic synthesis.
Mécanisme D'action
4-Tert-butylphenol: acts as a monofunctional phenol, meaning it can terminate polymer chains, thereby controlling molecular weight in polymer synthesis . It also participates in various chemical reactions due to its phenolic hydroxyl group.
Formaldehyde: exerts its effects through its high reactivity with nucleophilic groups, such as amines and thiols. It forms cross-links with proteins and nucleic acids, which is the basis for its use as a preservative and disinfectant .
4-Octylphenol: functions similarly to other alkylphenols, interacting with various molecular targets through its phenolic hydroxyl group. It can disrupt endocrine function by mimicking natural hormones.
Comparaison Avec Des Composés Similaires
4-Tert-butylphenol: is similar to other tert-butylphenols, such as 2-tert-butylphenol and 3-tert-butylphenol. its position of the tert-butyl group makes it more effective as a chain stopper in polymer chemistry .
Formaldehyde: is the simplest aldehyde and is often compared to acetaldehyde and benzaldehyde. Its small size and high reactivity make it unique among aldehydes .
4-Octylphenol: is similar to other alkylphenols, such as nonylphenol and dodecylphenol. Its octyl group provides a balance between hydrophobicity and reactivity, making it useful in various applications .
Propriétés
Numéro CAS |
68480-36-4 |
|---|---|
Formule moléculaire |
C25H38O3 |
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
4-tert-butylphenol;formaldehyde;4-octylphenol |
InChI |
InChI=1S/C14H22O.C10H14O.CH2O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13;1-10(2,3)8-4-6-9(11)7-5-8;1-2/h9-12,15H,2-8H2,1H3;4-7,11H,1-3H3;1H2 |
Clé InChI |
WXPCPVZVQDPOHU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)O.CC(C)(C)C1=CC=C(C=C1)O.C=O |
Numéros CAS associés |
68480-36-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14459901.png)
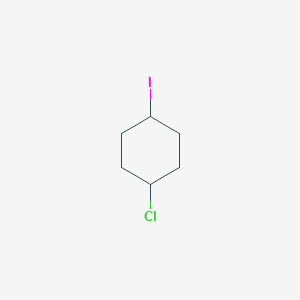
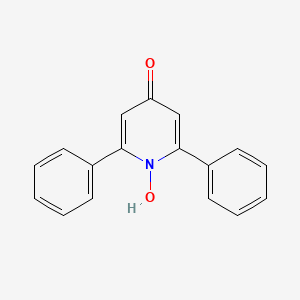

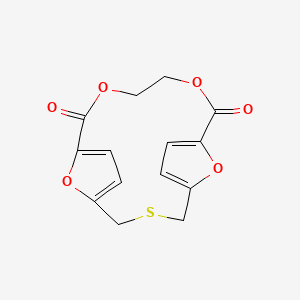
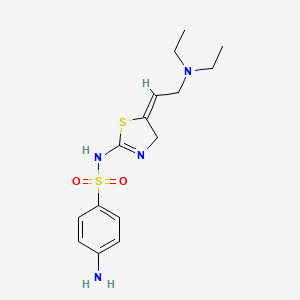

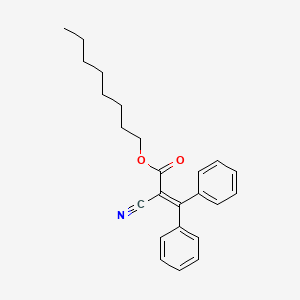
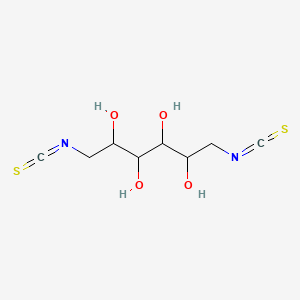

![2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B14459966.png)


